Physicochemical properties of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt
Physicochemical properties of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt
An In-depth Technical Guide to the Physicochemical Properties of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt
Abstract
This technical guide provides a comprehensive analysis of the essential physicochemical properties of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt, a heterocyclic compound of interest in modern medicinal chemistry. For professionals in drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is a prerequisite for successful formulation, accurate bioassay interpretation, and prediction of in vivo performance. This document details the scientific rationale behind each property's assessment, provides validated experimental protocols for their determination, and synthesizes the data into a practical framework for researchers. We will explore solubility, pKa, lipophilicity, hygroscopicity, and thermal characteristics, grounding our discussion in authoritative methodologies and first principles.
Introduction: The Rationale for Comprehensive Characterization
The 4-(Oxetan-3-yl)piperazine moiety represents a confluence of privileged structural motifs in drug design. The piperazine ring is a ubiquitous scaffold known to impart favorable pharmacokinetic properties, while the oxetane group can serve as a polar metabolic soft spot or a hydrogen bond acceptor to enhance solubility and target engagement. The ditrifluoroacetic acid (TFA) salt form is common for synthetic peptides and small molecules, often resulting from purification via reverse-phase chromatography.[1][2]
However, the TFA counterions are not inert passengers; they significantly influence the compound's behavior.[1] Issues such as hygroscopicity, altered solubility, and even direct biological effects of the TFA moiety necessitate a full physicochemical workup.[1] This guide establishes a robust framework for characterizing this specific salt, enabling researchers to de-risk development and ensure data integrity.
Molecular Profile
A foundational understanding begins with the molecule's basic identity.
Figure 1: Chemical Structure of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₆F₆N₂O₅ | [3] |
| Molecular Weight | 370.25 g/mol | [3] |
| Free Base Formula | C₇H₁₄N₂O | [4] |
| Free Base MW | 142.20 g/mol | [4] |
| CAS Number (Salt) | Not available | - |
| CAS Number (Free Base) | 1254115-22-4 | [5] |
Dissociation Constant (pKa)
3.1 Scientific Significance The pKa dictates the ionization state of a molecule at a given pH. For 4-(Oxetan-3-yl)piperazine, a diprotic base, two pKa values are critical. They determine its solubility, membrane permeability, and receptor-binding interactions, which are predominantly charge-dependent. Understanding the pKa is essential for designing relevant in vitro assays, interpreting ADME (Absorption, Distribution, Metabolism, and Excretion) data, and selecting appropriate formulation strategies.[6]
3.2 Expected Behavior Piperazine itself has two pKa values, typically around 9.7 and 5.4.[7] The substitution of an oxetane group on one nitrogen is expected to lower both pKa values due to the electron-withdrawing inductive effect of the oxygen atom. The N-alkylation of piperazines generally reduces basicity.[8] We can therefore predict two pKa values, pKa1 likely in the range of 8.5-9.5 (for the protonated secondary amine) and pKa2 likely in the range of 4.0-5.0 (for the protonated tertiary amine).
Figure 2: Ionization states of 4-(Oxetan-3-yl)piperazine as a function of pH.
3.3 Experimental Protocol: Potentiometric Titration This method is the gold standard for pKa determination, measuring the change in pH of a solution upon the addition of a titrant.[9]
-
Preparation: Accurately weigh ~5-10 mg of the ditrifluoroacetic acid salt and dissolve in 20 mL of 0.15 M KCl (to maintain constant ionic strength).
-
Instrumentation: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Acidification: Add a known excess of standardized 0.1 M HCl to fully protonate the piperazine nitrogens.
-
Titration: Titrate the solution with standardized, carbonate-free 0.1 M NaOH, adding small, precise volumes (e.g., 0.02 mL increments). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The two equivalence points are identified from the inflection points of the titration curve. The pKa values are determined from the pH at the half-equivalence points. Alternatively, use specialized software to calculate the pKa values from the derivative of the titration curve.
Aqueous Solubility
4.1 Scientific Significance Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10][11] For a salt of a basic compound, solubility is highly pH-dependent. The formation of a TFA salt is intended to enhance solubility compared to the free base. However, salts of weak bases can disproportionate in solution, precipitating the less soluble free base if the pH rises above a critical point known as pHmax.[12] Characterizing this behavior is paramount for preventing failed formulations.
4.2 Experimental Protocol: pH-Solubility Profiling This protocol determines the thermodynamic equilibrium solubility across a range of physiologically relevant pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Preparation: Add an excess of the 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt to vials containing each buffer (e.g., 5-10 mg/mL). Ensure solid material remains undissolved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute with an appropriate mobile phase, and analyze the concentration using a validated HPLC-UV method.
-
pH Measurement & Solid Phase Analysis: Measure the final pH of each slurry. The remaining solid should be analyzed by techniques like XRPD (X-ray Powder Diffraction) to check for any phase changes or disproportionation to the free base.[11][13]
Lipophilicity (LogP / LogD)
5.1 Scientific Significance Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all ionic species at a specific pH.[14] For an ionizable molecule like our target, LogD is the more physiologically relevant parameter. An optimal LogD (typically between 1 and 3) is often sought for oral drug candidates to balance solubility with membrane permeability.
5.2 Expected Behavior The free base, 1-(Oxetan-3-yl)piperazine, has a computed XLogP3 value of -0.7, suggesting it is quite hydrophilic.[4] This is expected due to the polar oxetane and the two basic nitrogen atoms. The LogD at physiological pH (7.4) will be significantly lower (more negative) than the LogP because the molecule will be predominantly in its monoprotonated, more water-soluble form.
5.3 Experimental Protocol: Shake-Flask Method for LogD₇.₄ This classic method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.[15]
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing them to separate overnight.
-
Stock Solution: Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine equal volumes of the pre-saturated n-octanol and the pre-saturated aqueous stock solution (e.g., 2 mL of each).
-
Equilibration: Shake the vial vigorously for 1-3 hours to allow for complete partitioning, then let the phases separate completely (centrifugation may be required).
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC-UV method.[16]
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])
Hygroscopicity
6.1 Scientific Significance Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[] For pharmaceutical solids, moisture uptake can lead to significant problems, including chemical degradation (hydrolysis), changes in crystal form, and poor powder flow during manufacturing.[18][19] TFA salts are notoriously prone to being hygroscopic.[1] Assessing this property is crucial for determining appropriate handling, packaging, and storage conditions.[19]
6.2 Experimental Protocol: Dynamic Vapor Sorption (DVS) DVS analysis provides a precise and automated way to measure moisture uptake as a function of relative humidity (RH).[20][21]
-
Sample Preparation: Place a small, accurately weighed amount of the compound (5-15 mg) onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved.
-
Sorption/Desorption Isotherm: Program the instrument to increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) and then decrease it back to 0%. At each step, the instrument holds the RH constant until the sample weight equilibrates.
-
Data Analysis: Plot the change in mass (%) versus the RH. The resulting isotherm reveals the extent and reversibility of water sorption. The material can then be classified according to established standards (e.g., European Pharmacopoeia).[21]
Table 2: European Pharmacopoeia Hygroscopicity Classification [21]
| Classification | % Weight Increase (at 25°C, 80% RH) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Summary & Overall Characterization Workflow
The physicochemical characterization of a new chemical entity is a multi-step, logical process. The workflow below illustrates how these individual assessments integrate into a cohesive strategy.
Figure 3: A logical workflow for the physicochemical characterization of a new salt form.
Table 3: Summary of Physicochemical Properties
| Parameter | Method | Predicted / Expected Outcome | Significance for Development |
| pKa1 | Potentiometric Titration | ~8.5 - 9.5 | Governs ionization state, solubility, and permeability. |
| pKa2 | Potentiometric Titration | ~4.0 - 5.0 | Influences behavior in acidic environments (e.g., stomach). |
| Aqueous Solubility | pH-Solubility Profile | Highly pH-dependent; potential for disproportionation above pHmax. | Critical for absorption and choice of formulation vehicle. |
| LogD (at pH 7.4) | Shake-Flask or HPLC | < 0 (Hydrophilic) | Impacts membrane permeability and volume of distribution. |
| Hygroscopicity | Dynamic Vapor Sorption | Likely to be hygroscopic or very hygroscopic. | Dictates handling, storage, and packaging requirements. |
| Melting Point | Capillary / DSC | Sharp melt expected for a crystalline salt. | Indicator of purity and solid-state stability. |
Conclusion
The successful development of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt as a research tool or therapeutic candidate is critically dependent on the rigorous characterization of its physicochemical properties. This guide has provided not only the standardized protocols for such an evaluation but also the underlying scientific rationale that transforms raw data into actionable knowledge. By systematically assessing pKa, solubility, lipophilicity, and hygroscopicity, researchers can anticipate challenges, design robust formulations, and generate reliable, reproducible biological data. This foundational dataset is the bedrock upon which all subsequent stages of drug discovery and development are built.
References
-
He, Y., Ho, C., Yang, D., Chen, J., & Orton, E. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(5), 1190–1196. [Link][10][13]
-
Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link][11]
-
He, Y., et al. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Sci-Hub. [Link]
-
Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(9), 2469–2473. [Link][6]
-
Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7593. [Link]
-
Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Academia.edu. [Link]
-
Kumar, L. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Link][18]
-
Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. Scribd. [Link]
-
Anonymous. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
CD Formulation. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link][20]
-
Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link][7]
-
Legnani, L., et al. (2022). pKa values of common substituted piperazines. ResearchGate. [Link][8]
-
Adamowicz, E., et al. (2014). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
El-Gendy, A. H. (1982). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 71(12), 1363-6. [Link][9]
-
Tsinman, K., et al. (2021). Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility/pH Variance. Molecular Pharmaceutics, 18(7), 2776–2788. [Link][12]
-
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1358. [Link][19]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link][21]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link][14]
-
Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Lupascu, F. G., et al. (2018). Experimental determination of the logP using the spectrophotometric method. Farmacia, 66(5), 859-862. [Link][15]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link][16]
-
Singh, L., & Sharma, V. (2025). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Organic Chemistry Portal. (n.d.). cLogP Calculation. Osiris Property Explorer. [Link]
-
National Center for Biotechnology Information. (n.d.). Predicted physicochemical properties of TFA (compound 2) and compounds 3 and 10. PubChem. [Link]
-
Gentile, A., et al. (2025). Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. Toxics, 13(8), 643. [Link]
-
Solomon, K. R., et al. (2024). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Journal of Xenobiotics, 14(1), 384-411. [Link]
- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
-
National Center for Biotechnology Information. (n.d.). Trifluoroacetic acid. PubChem. [Link]
-
Tang, C., et al. (2024). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. Journal of the American Chemical Society. [Link][2]
-
Solomon, K. R., et al. (2024). Toxicity and Physicochemical Properties of Trifluoroacetic Acid. Encyclopedia.pub. [Link]
-
Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
-
Kumar, K. S., et al. (2015). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. Molecular Pain, 11, 38. [Link]
-
National Institute of Standards and Technology. (n.d.). Trifluoroacetic acid. NIST Chemistry WebBook. [Link]
-
Cheméo. (n.d.). Chemical Properties of Trifluoroacetic acid (CAS 76-05-1). Retrieved from [Link]
-
Fisher Scientific. (n.d.). N-(Methyl-d3)piperazine Di-trifluoroacetic Acid Salt, TRC 100 mg. Retrieved from [Link]
-
Midas Pharma. (n.d.). Sourcing and Supplying Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Oxetan-3-yl)piperazine. PubChem. [Link][4]
-
Cheméo. (n.d.). Chemical Properties of 1-(4-Ethylpiperazin-1-yl)-2,2,2-trifluoroethanone. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(oxetan-3-yl)piperazine , bis(trifluoroacetic acid) [cymitquimica.com]
- 4. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate | 1254115-22-4 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uregina.ca [uregina.ca]
- 8. researchgate.net [researchgate.net]
- 9. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sci-Hub. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts / Journal of Pharmaceutical Sciences, 2017 [sci-hub.box]
- 14. acdlabs.com [acdlabs.com]
- 15. Experimental determination of the logP using the spectrophotometric method [repository.usmf.md]
- 16. agilent.com [agilent.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labinsights.nl [labinsights.nl]
- 21. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
